Cbl-b-IN-10

Beschreibung

BenchChem offers high-quality Cbl-b-IN-10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbl-b-IN-10 including the price, delivery time, and more detailed information at info@benchchem.com.

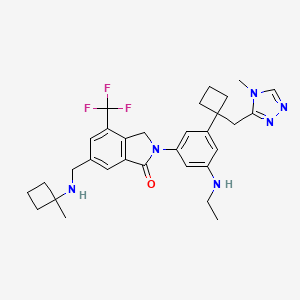

Structure

3D Structure

Eigenschaften

Molekularformel |

C31H37F3N6O |

|---|---|

Molekulargewicht |

566.7 g/mol |

IUPAC-Name |

2-[3-(ethylamino)-5-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutyl]phenyl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C31H37F3N6O/c1-4-35-22-13-21(30(9-6-10-30)16-27-38-37-19-39(27)3)14-23(15-22)40-18-25-24(28(40)41)11-20(12-26(25)31(32,33)34)17-36-29(2)7-5-8-29/h11-15,19,35-36H,4-10,16-18H2,1-3H3 |

InChI-Schlüssel |

KVHFSZCGFDFVQF-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC1=CC(=CC(=C1)C2(CCC2)CC3=NN=CN3C)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CNC6(CCC6)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cbl-b-IN-10: A Technical Guide to its Function and Mechanism of Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Gatekeeper of Immune Activation

The Casitas B-lineage lymphoma-b (Cbl-b) protein, an E3 ubiquitin ligase, serves as a crucial intracellular checkpoint and a master negative regulator of immune cell activation.[1][2] By setting the activation threshold for T-cells, Natural Killer (NK) cells, and other immune cells, Cbl-b plays a pivotal role in maintaining immune homeostasis and preventing autoimmunity.[2][3] However, in the context of oncology, this same mechanism can foster an immunosuppressive tumor microenvironment, allowing malignant cells to evade immune destruction.[1][4] Consequently, inhibiting Cbl-b has emerged as a highly promising strategy in cancer immunotherapy, aimed at "releasing the brakes" on the immune system to mount a robust anti-tumor response.[1][5]

This technical guide provides a comprehensive overview of Cbl-b-IN-10, a potent small-molecule inhibitor of Cbl-b. We will delve into the molecular function of Cbl-b, the specific mechanism of action for its inhibition, quantitative efficacy data, and the detailed experimental protocols used to characterize this class of molecules.

The Molecular Function of Cbl-b in Immune Regulation

Cbl-b is a RING finger E3 ubiquitin ligase that catalyzes the attachment of ubiquitin to substrate proteins, marking them for degradation or altering their function.[6][7] It is a central node in regulating the signaling pathways downstream of the T-cell receptor (TCR) and key costimulatory and coinhibitory molecules like CD28 and CTLA-4.[1][8]

-

In the Absence of Costimulation: When a T-cell engages an antigen via its TCR without a strong costimulatory signal (from CD28), Cbl-b becomes active.[9] It ubiquitinates key signaling components, including the p85 subunit of PI3K and Phospholipase C-gamma (PLCγ).[1][10] This action prevents full T-cell activation, leading to a state of anergy or tolerance.[9][11]

-

Role of CD28 and CTLA-4: The costimulatory receptor CD28, when engaged, promotes the degradation of Cbl-b, thus lowering the T-cell activation threshold.[11][12] Conversely, the inhibitory receptor CTLA-4 promotes Cbl-b activity, reinforcing its suppressive function.[12][13]

By acting as this central gatekeeper, Cbl-b ensures that T-cell responses are tightly controlled.[9][11] Genetic knockout of Cbl-b in murine models results in hyperactive T-cells that can reject tumors without the need for CD28 costimulation, highlighting the therapeutic potential of its inhibition.[7][14]

Cbl-b-IN-10: Mechanism of Action

Cbl-b-IN-10 is a potent, cell-permeable small-molecule inhibitor of both Cbl-b and the closely related isoform, c-Cbl.[15] Like other advanced Cbl-b inhibitors, its mechanism of action is believed to function as an "intramolecular glue."[4][16]

Instead of competing for a substrate binding site, the inhibitor binds to a pocket at the interface of two key domains of Cbl-b: the tyrosine kinase-binding domain (TKBD) and a linker helix region (LHR).[4][17] This binding event locks the protein in its inactive, or "closed," conformation.[17][18] The activation of Cbl-b requires a conformational change to an "open" state, which allows for the phosphorylation of a critical tyrosine residue (Y363) and subsequent binding of the E2 ubiquitin-conjugating enzyme.[16][17] By trapping Cbl-b in the inactive state, the inhibitor prevents these activation steps, effectively shutting down its E3 ligase activity.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 4. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 5. oicr.on.ca [oicr.on.ca]

- 6. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]

- 7. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jitc.bmj.com [jitc.bmj.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. nurixtx.com [nurixtx.com]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

Cbl-b-IN-10: A Potent Dual Inhibitor of Cbl-b and c-Cbl E3 Ubiquitin Ligases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cbl-b-IN-10 is a potent small molecule inhibitor targeting the E3 ubiquitin ligases Cbl-b (Casitas B-lineage lymphoma-b) and its closely related homolog, c-Cbl. As key negative regulators of immune cell activation, the inhibition of Cbl-b and c-Cbl presents a compelling therapeutic strategy in immuno-oncology. This technical guide provides a comprehensive overview of Cbl-b-IN-10, including its mechanism of action, inhibitory activity, and the experimental protocols for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and evaluation.

Introduction to Cbl-b and c-Cbl as Therapeutic Targets

The Casitas B-lineage lymphoma (Cbl) family of proteins, primarily Cbl-b and c-Cbl, are E3 ubiquitin ligases that play a critical role in regulating signal transduction pathways, particularly in immune cells.[1][2] They act as molecular brakes, setting the threshold for T-cell and Natural Killer (NK) cell activation.[1][2] By ubiquitinating key signaling proteins, Cbl proteins mark them for degradation, thereby attenuating the immune response.[1][2] In the context of cancer, the tumor microenvironment can exploit these negative regulatory pathways to suppress anti-tumor immunity. Therefore, inhibiting Cbl-b and c-Cbl is a promising approach to unleash the full potential of the immune system to recognize and eliminate cancer cells.

Cbl-b-IN-10 has emerged as a potent inhibitor of both Cbl-b and c-Cbl, offering a valuable tool for researchers and a potential candidate for therapeutic development.

Cbl-b-IN-10: Quantitative Data

Cbl-b-IN-10 demonstrates high potency against both Cbl-b and c-Cbl in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| Cbl-b | 6.0[2] |

| c-Cbl | 3.5[2] |

Table 1: Inhibitory Activity of Cbl-b-IN-10

Mechanism of Action

Cbl-b-IN-10 functions as an allosteric inhibitor. Structural and mechanistic studies of similar small molecule inhibitors reveal a novel mechanism of action where the inhibitor does not directly compete with the E2 ubiquitin-conjugating enzyme binding to the RING finger domain. Instead, it acts as an "intramolecular glue," binding to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the linker helix region (LHR). This binding stabilizes Cbl-b in a closed, inactive conformation, preventing the phosphorylation-dependent conformational change required for its E3 ligase activity.

Caption: Mechanism of Cbl-b Inhibition by Cbl-b-IN-10.

Signaling Pathways

Cbl-b and c-Cbl are central nodes in the regulation of immune cell signaling. Their inhibition by Cbl-b-IN-10 is expected to potentiate downstream signaling pathways, leading to enhanced immune cell activation.

T-Cell Receptor (TCR) Signaling

In T-cells, Cbl-b is a key negative regulator of TCR signaling. Upon TCR engagement, Cbl-b is recruited to the signaling complex and ubiquitinates key components such as Zap-70, SLP-76, and PLCγ1, leading to their degradation and termination of the signal. Inhibition of Cbl-b by Cbl-b-IN-10 prevents this degradation, resulting in sustained TCR signaling, increased T-cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ).

References

The Role of Cbl-b Inhibition in Enhancing Natural Killer (NK) Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Natural Killer (NK) cells are critical components of the innate immune system, possessing the intrinsic ability to recognize and eliminate malignant and virally infected cells. However, their efficacy within the tumor microenvironment is often suppressed. The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a key intracellular checkpoint that negatively regulates NK cell activation and effector functions. This technical guide provides an in-depth overview of the role of Cbl-b in NK cell biology and the therapeutic potential of Cbl-b inhibitors, such as Cbl-b-IN-10, in cancer immunotherapy. We will explore the underlying signaling pathways, present quantitative data on the effects of Cbl-b inhibition, and provide detailed experimental protocols for assessing NK cell function.

Introduction: Cbl-b as a Negative Regulator of NK Cell Function

Cbl-b is a RING finger E3 ubiquitin ligase that functions as a crucial negative regulator of immune responses. In NK cells, Cbl-b is upregulated upon activation, acting as a feedback mechanism to control the intensity and duration of the immune response.[1][2] Its inhibitory effects are mediated through the ubiquitination and subsequent degradation of key signaling proteins involved in NK cell activation.[3] Genetic ablation or pharmacological inhibition of Cbl-b has been shown to lower the activation threshold of NK cells, leading to enhanced anti-tumor activity.[4][5] This makes Cbl-b a compelling target for small-molecule inhibitors to reinvigorate NK cell function for cancer immunotherapy.[6]

Signaling Pathways Modulated by Cbl-b in NK Cells

Cbl-b exerts its inhibitory function by targeting several critical signaling nodes downstream of activating receptors in NK cells. Understanding these pathways is essential for the rational design and application of Cbl-b inhibitors.

The TAM/Cbl-b/LAT1 Axis

A pivotal inhibitory pathway involves the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases. Upon ligand binding, TAM receptors phosphorylate and activate Cbl-b.[7] Activated Cbl-b then mediates the ubiquitination and proteasomal degradation of the Linker for Activation of T cells (LAT1), a crucial adaptor protein for NK cell activating receptor signaling.[7][8] This degradation dampens downstream signaling, leading to suppressed NK cell effector functions such as cytotoxicity and cytokine production.[7][8]

References

- 1. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. celularity.com [celularity.com]

- 5. researchgate.net [researchgate.net]

- 6. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. nurixtx.com [nurixtx.com]

Cbl-b-IN-10: A Technical Guide to a Potent Cbl-b Inhibitor for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor immune cells, including T cells and Natural Killer (NK) cells. Its inhibition presents a promising strategy to enhance anti-tumor immunity and overcome resistance to existing immunotherapies. This technical guide provides an in-depth overview of Cbl-b-IN-10, a potent small molecule inhibitor of Cbl-b. While specific preclinical data for Cbl-b-IN-10 is limited, this document consolidates the known information and provides a comprehensive framework for its evaluation, drawing upon established methodologies and data from other well-characterized Cbl-b inhibitors. This guide covers the core mechanism of action, detailed experimental protocols for in vitro and in vivo assessment, and expected quantitative outcomes, serving as a valuable resource for researchers in the field of cancer immunotherapy.

Introduction to Cbl-b as a Target in Cancer Immunotherapy

Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold of lymphocytes.[1] In the absence of co-stimulatory signals, Cbl-b is upregulated and targets key signaling proteins downstream of the T-cell receptor (TCR) and other activating receptors for ubiquitination and subsequent degradation.[2][3] This leads to a state of T-cell anergy or hyporesponsiveness, a mechanism that tumors can exploit to evade immune surveillance.[2] Genetic knockout of Cbl-b in mice results in spontaneous tumor rejection and enhanced anti-tumor immunity, driven by hyperactive T cells and NK cells.[4] Therefore, pharmacological inhibition of Cbl-b is being actively pursued as a novel cancer immunotherapy strategy.[4]

Cbl-b-IN-10: A Potent Inhibitor of Cbl-b

Cbl-b-IN-10 (also referred to as Compound 463 in patent literature) is a lactam-based small molecule inhibitor of Cbl-b.[5] It exhibits potent biochemical inhibition of both Cbl-b and the closely related homolog c-Cbl.

Quantitative Data: Biochemical Potency

The primary available quantitative data for Cbl-b-IN-10 is its half-maximal inhibitory concentration (IC50) against Cbl-b and c-Cbl. This data is crucial for understanding its potency at a biochemical level.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Cbl-b-IN-10 | Cbl-b | 6.0 | Biochemical | [5] |

| Cbl-b-IN-10 | c-Cbl | 3.5 | Biochemical | [5] |

Mechanism of Action of Cbl-b Inhibition

Inhibition of Cbl-b's E3 ligase activity is expected to prevent the ubiquitination and subsequent degradation of its key substrates. This leads to the stabilization and accumulation of these signaling proteins, thereby lowering the activation threshold of immune cells and enhancing their anti-tumor functions.

Cbl-b Signaling Pathway

The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation and how its inhibition can reverse this suppression.

References

The Discovery and Development of Cbl-b-IN-10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular immune checkpoint and an E3 ubiquitin ligase that plays a pivotal role in regulating T-cell activation and tolerance.[1][2] Its function as a negative regulator of immune responses has made it a compelling target for cancer immunotherapy.[1][3] By inhibiting Cbl-b, the threshold for T-cell activation can be lowered, potentially leading to a more robust anti-tumor immune response.[2][3] This technical guide provides an in-depth overview of the discovery and development of Cbl-b-IN-10, a potent inhibitor of Cbl-b.

Cbl-b-IN-10, also identified as Compound 463 in patent literature, is a novel lactam derivative that has demonstrated significant inhibitory activity against both Cbl-b and the closely related c-Cbl.[2][4] This document will detail the preclinical data, experimental methodologies, and the underlying signaling pathways associated with Cbl-b-IN-10, offering a comprehensive resource for researchers in the field of immuno-oncology and drug development.

Core Data Summary

The inhibitory activity of Cbl-b-IN-10 was determined through rigorous preclinical testing. The following tables summarize the key quantitative data available for this compound.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| Cbl-b-IN-10 (Compound 463) | Cbl-b | Biochemical Assay | 6.0 | [4] |

| Cbl-b-IN-10 (Compound 463) | c-Cbl | Biochemical Assay | 3.5 | [4] |

Table 1: In vitro inhibitory activity of Cbl-b-IN-10 against Cbl-b and c-Cbl.

Signaling Pathways

Cbl-b exerts its regulatory function through the ubiquitination of key signaling proteins in immune cells, particularly T-cells. Understanding these pathways is critical to appreciating the mechanism of action of Cbl-b inhibitors like Cbl-b-IN-10.

Cbl-b Mediated Ubiquitination Pathway

The following diagram illustrates the general mechanism of protein ubiquitination, a process central to Cbl-b's function.

References

Cbl-b-IN-10: A Technical Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor immune cells, primarily T cells and Natural Killer (NK) cells. Its role as an E3 ubiquitin ligase, targeting key signaling proteins for degradation, makes it a compelling target for cancer immunotherapy. Inhibition of Cbl-b is anticipated to lower the activation threshold of immune cells, thereby unleashing a potent anti-tumor response. This technical guide provides an in-depth overview of the target validation for Cbl-b in oncology, with a specific focus on the preclinical characterization of Cbl-b-IN-10, a potent inhibitor of Cbl-b. This document details the signaling pathways influenced by Cbl-b, methodologies for its assessment, and the expected functional consequences of its inhibition in relevant preclinical models.

Introduction to Cbl-b as an Oncology Target

Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in maintaining immune homeostasis and preventing autoimmunity by acting as a negative regulator of immune cell activation.[1][2] In the context of cancer, the tumor microenvironment can exploit this regulatory function to suppress anti-tumor immunity. Cbl-b is expressed in various immune cells, including T cells, NK cells, B cells, and dendritic cells.[3] Its inhibition is a promising strategy to enhance both innate and adaptive anti-tumor immunity.[2]

Genetic knockout studies in mice have provided strong validation for Cbl-b as an oncology target. Cbl-b deficient mice spontaneously reject a variety of implanted tumors, an effect largely mediated by hyperactive CD8+ T cells and NK cells.[4][5] These preclinical findings have spurred the development of small molecule inhibitors targeting Cbl-b.

Cbl-b-IN-10: A Potent Cbl-b Inhibitor

Cbl-b-IN-10 is a small molecule inhibitor of Cbl-b and the closely related c-Cbl. While extensive public data on Cbl-b-IN-10 is limited, its high potency suggests it serves as a valuable tool for interrogating Cbl-b biology and a promising starting point for therapeutic development.

Biochemical Potency

Quantitative data for Cbl-b-IN-10 is summarized in the table below. The IC50 values indicate the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.

| Compound | Target | IC50 (nM) |

| Cbl-b-IN-10 | Cbl-b | 6.0 |

| Cbl-b-IN-10 | c-Cbl | 3.5 |

| Data sourced from patent literature.[6] |

Cbl-b Signaling Pathways

Cbl-b exerts its regulatory function by ubiquitinating and targeting for degradation key components of activating signaling pathways in immune cells.

T-Cell Receptor (TCR) Signaling

In T cells, Cbl-b is a crucial gatekeeper that establishes the requirement for co-stimulatory signals (e.g., via CD28) for full activation.[2][7] In the absence of co-stimulation, Cbl-b ubiquitinates downstream effectors of the TCR signaling cascade, leading to T-cell anergy or tolerance.[7] Key substrates of Cbl-b in T cells include PLC-γ1, Vav1, and the p85 subunit of PI3K.[3][8] Inhibition of Cbl-b is expected to lower the threshold for T-cell activation, leading to enhanced proliferation, cytokine production, and cytotoxic activity even in the absence of strong co-stimulation.[2]

NK Cell Activating Receptor Signaling

In NK cells, Cbl-b also acts as a negative regulator of activation.[9] It has been shown to be involved in the ubiquitination and degradation of downstream signaling molecules of activating receptors, such as the TAM receptors (Tyro3, Axl, Mer).[9][10] Inhibition of Cbl-b in NK cells is expected to enhance their cytotoxic function and cytokine production.[4]

Preclinical Validation of Cbl-b Inhibition

The following sections detail the expected outcomes and methodologies for the preclinical validation of a Cbl-b inhibitor like Cbl-b-IN-10, based on published data for other Cbl-b inhibitors.

In Vitro Efficacy

Inhibition of Cbl-b is expected to enhance T-cell activation, leading to increased proliferation and production of key anti-tumor cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4][11]

Expected Quantitative Data (based on surrogate Cbl-b inhibitors):

| Assay | Cell Type | Treatment | Expected Outcome |

| T-Cell Proliferation | Human CD3+ T cells | anti-CD3 + Cbl-b inhibitor | Increased proliferation compared to anti-CD3 alone |

| IL-2 Production | Human PBMCs | anti-CD3/CD28 + Cbl-b inhibitor | Dose-dependent increase in IL-2 secretion |

| IFN-γ Production | Human PBMCs | anti-CD3/CD28 + Cbl-b inhibitor | Dose-dependent increase in IFN-γ secretion |

Cbl-b inhibition is anticipated to augment the natural cytotoxicity of NK cells against tumor targets and increase their production of IFN-γ.[10]

Expected Quantitative Data (based on surrogate Cbl-b inhibitors):

| Assay | Cell Type | Target Cells | Treatment | Expected Outcome |

| NK Cell Cytotoxicity | Human NK cells | K562 | Cbl-b inhibitor | Increased specific lysis of target cells |

| IFN-γ Production | Human NK cells | Co-culture with target cells | Cbl-b inhibitor | Increased IFN-γ secretion |

| NK Cell Degranulation (CD107a) | Human NK cells | A549 β2m-/- | Cbl-b inhibitor (3 µM) | Increased CD107a surface expression |

In Vivo Efficacy

The anti-tumor efficacy of Cbl-b inhibitors is typically evaluated in syngeneic mouse models, which have a competent immune system.

Expected In Vivo Data (based on surrogate Cbl-b inhibitors):

| Model | Treatment | Expected Outcome |

| CT-26 (colorectal carcinoma) | Oral Cbl-b inhibitor | Dose-dependent tumor growth inhibition |

| MC38 (colon adenocarcinoma) | Oral Cbl-b inhibitor | Significant tumor growth inhibition |

| B16-F10 (melanoma) | Oral Cbl-b inhibitor | Reduced tumor growth and increased survival |

Detailed Experimental Protocols

Cbl-b Auto-Ubiquitination Assay (TR-FRET)

This assay measures the E3 ligase activity of Cbl-b through its auto-ubiquitination.

-

Reaction Setup: Prepare a reaction mixture containing GST-tagged Cbl-b, E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5b), biotinylated ubiquitin, and ATP in an appropriate assay buffer.

-

Inhibitor Addition: Add Cbl-b-IN-10 at various concentrations (or vehicle control) to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add detection reagents: a Terbium (Tb)-labeled anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor).

-

Signal Measurement: After a short incubation at room temperature, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. A decrease in the TR-FRET signal indicates inhibition of Cbl-b auto-ubiquitination.

T-Cell Activation and Proliferation Assay (Flow Cytometry)

This protocol assesses the effect of Cbl-b-IN-10 on T-cell activation and proliferation.

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or purified CD3+ T cells.

-

Stimulation: Plate the cells in 96-well plates pre-coated with an anti-CD3 antibody. Add soluble anti-CD28 antibody for co-stimulation where required.

-

Inhibitor Treatment: Add Cbl-b-IN-10 at various concentrations to the wells.

-

Incubation: Culture the cells for 72-96 hours at 37°C in a CO2 incubator.

-

Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69). A proliferation dye (e.g., CFSE or CellTrace Violet) can be included at the beginning of the culture to assess cell division.

-

Flow Cytometry: Acquire and analyze the samples on a flow cytometer to quantify the expression of activation markers and the dilution of the proliferation dye.

NK Cell Cytotoxicity Assay (Calcein-AM Release)

This assay measures the ability of NK cells to lyse target tumor cells.[18][19][20]

Protocol:

-

Target Cell Labeling: Label the target tumor cells (e.g., K562) with Calcein-AM, a fluorescent dye that is retained in live cells.

-

Effector Cell Preparation: Isolate primary human NK cells and pre-incubate them with different concentrations of Cbl-b-IN-10.

-

Co-culture: Co-culture the Calcein-AM-labeled target cells with the pre-treated NK cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: Incubate the co-culture for 4 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Fluorescence Measurement: Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader. Increased fluorescence corresponds to increased target cell lysis.

-

Calculation: Calculate the percentage of specific lysis based on spontaneous release (target cells alone) and maximum release (target cells with detergent).

In Vivo Syngeneic Tumor Model

This protocol evaluates the anti-tumor efficacy of Cbl-b-IN-10 in a mouse model with a competent immune system.[4][21][22]

Protocol:

-

Animal Model: Use immunocompetent mice, such as BALB/c or C57BL/6, depending on the syngeneic tumor cell line.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., CT-26 or MC38) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups and begin administration of Cbl-b-IN-10 (e.g., by oral gavage) or vehicle control.

-

Efficacy Assessment: Continue treatment for a defined period and monitor tumor growth, body weight, and overall survival.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.

Conclusion

Cbl-b is a well-validated intracellular immune checkpoint, and its inhibition represents a promising strategy for cancer immunotherapy. Cbl-b-IN-10 is a potent inhibitor of Cbl-b that serves as a critical tool for further elucidating the therapeutic potential of targeting this pathway. The experimental protocols and expected outcomes detailed in this guide provide a framework for the preclinical validation of Cbl-b inhibitors. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in advancing Cbl-b inhibitors like Cbl-b-IN-10 towards clinical development.

References

- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medrxiv.org [medrxiv.org]

- 18. Cytotoxicity Assay - Calcein AM [protocols.io]

- 19. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 20. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. meliordiscovery.com [meliordiscovery.com]

- 22. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]

Preclinical Data for Cbl-b Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for small molecule inhibitors of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase that has emerged as a promising target for cancer immunotherapy. Cbl-b acts as a crucial negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3] Its inhibition is being explored as a strategy to enhance anti-tumor immunity.[4][5] This document summarizes key preclinical findings, details common experimental methodologies, and visualizes the underlying biological pathways and workflows.

Core Concepts of Cbl-b Inhibition

Cbl-b is a RING finger E3 ligase that ubiquitinates key signaling proteins involved in the activation of immune cells, marking them for degradation.[1][3] This process establishes a higher threshold for T cell and NK cell activation, effectively acting as an intracellular immune checkpoint.[2][6] By inhibiting Cbl-b, small molecules can lower this activation threshold, leading to a more robust anti-tumor immune response.[4][5] Genetic knockout models of Cbl-b have demonstrated hyperactive T cells and spontaneous tumor rejection, validating its potential as a therapeutic target.[1][4]

Several small molecule inhibitors of Cbl-b have been developed, including NX-1607, NTX-801, and HST-1011, which are currently in various stages of preclinical and clinical development.[2][5][7] These inhibitors have been shown to potently and selectively bind to Cbl-b, locking it in an inactive conformation.[8][9] This allosteric inhibition prevents the ubiquitination of downstream targets, thereby enhancing immune cell function.[5][7]

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative data from preclinical studies of various Cbl-b inhibitors.

Table 1: In Vitro Biochemical and Cellular Activity

| Compound Class/Name | Target | Assay Type | Result (IC50/EC50) | Cell Type | Key Findings | Reference |

| Benzodiazepine Series | Cbl-b | TR-FRET | Nanomolar range | T cells | Potent Cbl-b inhibition and strong IL-2 production. | [1] |

| Unnamed Candidates | Cbl-b | Cbl-b/E2-ubiquitin assay | Single-digit nanomolar | Jurkat T cells | >10-fold selectivity against c-CBL. | [10] |

| NX-1607 | Cbl-b | Biochemical Inhibition | Low nanomolar | Primary human T cells | Induction of IL-2 and IFN-γ secretion. | [11] |

| HotSpot Compound | Cbl-b | In vitro functional assays | Not specified | NK cells | Increased single-cell polyfunctionality and enhanced cytotoxic activity. | [5] |

Table 2: In Vivo Anti-Tumor Efficacy

| Compound/Inhibitor | Tumor Model | Dosing | Key Outcomes | Combination Therapy | Reference |

| Unnamed Cbl-b Inhibitor | CT-26 colorectal | Repeated dosing | Dose-dependent anti-tumor activity. | Not specified | [4] |

| NTX-801 | Syngeneic mouse model | Not specified | Robust and statistically significant tumor growth inhibition. | Anti-PD-1: Increased survival and complete responses. | [2] |

| NX-1607 | CT26, MC38, 4T1 | Oral administration | Significant tumor growth inhibition. | Anti-PD-1: Substantially increased median overall survival and complete tumor rejections. | [11] |

| HotSpot Compound | In vivo tumor models | Not specified | Enhanced NK cell function. | Not specified | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Cbl-b inhibitors.

Biochemical Potency Assays (e.g., TR-FRET)

-

Objective: To determine the direct inhibitory activity of a compound on Cbl-b's enzymatic function.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the interaction between Cbl-b and its E2 conjugating enzyme. Inhibition of this interaction by a compound results in a decrease in the FRET signal.

-

General Protocol:

-

Recombinant Cbl-b protein is incubated with a fluorescently labeled E2 enzyme (e.g., UBE2D2) and a ubiquitin substrate.

-

The test compound at various concentrations is added to the reaction mixture.

-

After an incubation period, the TR-FRET signal is measured using a plate reader.

-

The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the Cbl-b/E2 interaction, is calculated.[1]

-

Cellular Target Engagement Assays (e.g., CETSA)

-

Objective: To confirm that the compound binds to and stabilizes Cbl-b within a cellular context.

-

Principle: The Cellular Thermal Shift Assay (CETSA) relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.

-

General Protocol:

-

Intact cells are treated with the test compound or a vehicle control.

-

The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble Cbl-b at each temperature is quantified by methods such as Western blotting or a HiBIT-based lytic assay.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][12]

-

T Cell and NK Cell Activation Assays

-

Objective: To assess the functional consequences of Cbl-b inhibition on immune cell activation.

-

Principle: Inhibition of Cbl-b is expected to enhance cytokine production and cytotoxic activity of T cells and NK cells upon stimulation.

-

General Protocol (T Cell IL-2 Production):

-

Primary human or mouse T cells are isolated.

-

Cells are stimulated with anti-CD3 antibodies, with or without co-stimulation from anti-CD28 antibodies.[11]

-

The stimulated cells are treated with varying concentrations of the Cbl-b inhibitor.

-

After a 24-48 hour incubation period, the supernatant is collected, and the concentration of secreted IL-2 is measured by ELISA.[1]

-

-

General Protocol (NK Cell Cytotoxicity):

In Vivo Syngeneic Mouse Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of the Cbl-b inhibitor in a living organism with a competent immune system.

-

Principle: Syngeneic tumor models, where cancer cells of the same genetic background as the mouse strain are implanted, allow for the study of immuno-oncology agents.

-

General Protocol:

-

Tumor cells (e.g., CT-26 colon carcinoma) are injected subcutaneously into immunocompetent mice.[4]

-

Once tumors are established, mice are randomized into treatment and control groups.

-

The Cbl-b inhibitor is administered, typically orally, at a defined dose and schedule.[11]

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors and immune cells from the tumor microenvironment can be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).[11]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling molecules.

Caption: A typical workflow for assessing the in vivo anti-tumor efficacy of a Cbl-b inhibitor.

Caption: Workflow for confirming target engagement of a Cbl-b inhibitor in cells using CETSA.

References

- 1. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nimbustx.com [nimbustx.com]

- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. hotspotthera.com [hotspotthera.com]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 8. Nurix Presents the Discovery and Chemical Structure of First-in-Class CBL-B Inhibitor NX-1607 at the American Chemical Society (ACS) Meeting | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Whitepaper: Cbl-b-IN-10 and its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cbl-b-IN-10, also identified as Compound 463, is a potent small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) and its close homolog, c-Cbl. Cbl-b is a critical negative regulator of immune cell activation, and its inhibition presents a promising strategy in cancer immunotherapy to reverse the immunosuppressive tumor microenvironment (TME). By targeting Cbl-b, Cbl-b-IN-10 has the potential to unleash the anti-tumor activity of various immune cells, including T cells and Natural Killer (NK) cells, thereby promoting tumor regression. This technical guide provides a comprehensive overview of Cbl-b-IN-10, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in this area.

Introduction to Cbl-b: A Key Immune Checkpoint

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing and maintaining immune tolerance.[1][2][3] It functions as an intracellular checkpoint by targeting key signaling proteins for ubiquitination and subsequent degradation, thereby dampening the activation of immune cells.[1][2][4] Cbl-b is highly expressed in lymphocytes, including T cells and NK cells, where it acts as a crucial gatekeeper to prevent excessive or inappropriate immune responses.[1]

In the context of cancer, Cbl-b contributes to an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.[1] Genetic knockout studies in mice have demonstrated that the absence of Cbl-b leads to enhanced anti-tumor immunity and spontaneous rejection of various tumors.[1] This has identified Cbl-b as a compelling therapeutic target for cancer immunotherapy.

Cbl-b-IN-10: A Potent Inhibitor of Cbl-b and c-Cbl

Cbl-b-IN-10 is a novel, potent inhibitor of both Cbl-b and c-Cbl. Its inhibitory activity has been quantified in biochemical assays, demonstrating its potential to modulate the Cbl-b signaling pathway.

Quantitative Data: In Vitro Potency

The inhibitory activity of Cbl-b-IN-10 was determined using in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Target | IC50 (nM) |

| Cbl-b | 6.0 |

| c-Cbl | 3.5 |

Data sourced from MedChemExpress product information.

Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response

By inhibiting Cbl-b, Cbl-b-IN-10 is designed to disrupt the negative regulatory signals that suppress immune cell function within the tumor microenvironment. This leads to a multi-faceted enhancement of the anti-tumor immune response.

Cbl-b Signaling Pathway

The following diagram illustrates the central role of Cbl-b in regulating T cell activation and how its inhibition by Cbl-b-IN-10 can restore immune function.

Effects on the Tumor Microenvironment

Based on the known function of Cbl-b and preclinical studies of other Cbl-b inhibitors, the anticipated effects of Cbl-b-IN-10 on the tumor microenvironment are as follows:

-

Enhanced T Cell and NK Cell Activity: By blocking Cbl-b-mediated degradation of key signaling molecules, Cbl-b-IN-10 is expected to lower the activation threshold of T cells and NK cells, leading to increased proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity against tumor cells.

-

Overcoming T Cell Exhaustion: Chronic antigen exposure in the TME can lead to T cell exhaustion. Cbl-b inhibition may help to reverse or prevent this exhausted phenotype.

-

Remodeling the TME: The activation of cytotoxic lymphocytes can lead to the release of pro-inflammatory cytokines, which can further recruit and activate other immune cells, transforming an immunosuppressive "cold" tumor into an inflamed "hot" tumor that is more susceptible to immunotherapy.

-

Synergy with other Immunotherapies: Cbl-b-IN-10 may act synergistically with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), by targeting a distinct intracellular checkpoint.

Experimental Protocols

While specific experimental data for Cbl-b-IN-10's effect on the tumor microenvironment is not yet publicly available in peer-reviewed literature, the following are detailed methodologies for key experiments that would be crucial for its evaluation, based on protocols described in patents for similar Cbl-b inhibitors and general immunology research.

In Vitro Cbl-b Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 value of Cbl-b-IN-10.

Materials:

-

Recombinant human Cbl-b protein

-

Biotinylated ubiquitin

-

Ube1 (E1 enzyme)

-

UbcH5b (E2 enzyme)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.01% BSA)

-

Streptavidin-d2 (acceptor)

-

Anti-ubiquitin antibody conjugated to a donor fluorophore (e.g., Europium cryptate)

-

384-well low-volume plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of Cbl-b-IN-10 in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the Cbl-b enzyme, Ube1, UbcH5b, biotinylated ubiquitin, and ATP.

-

Add the diluted Cbl-b-IN-10 or DMSO (vehicle control) to the wells.

-

Incubate the reaction mixture at room temperature to allow for the ubiquitination reaction to proceed.

-

Stop the reaction by adding a detection mixture containing Streptavidin-d2 and the anti-ubiquitin-donor antibody.

-

Incubate the plate in the dark to allow for the binding of the detection reagents.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

T Cell Activation and Proliferation Assay

This assay assesses the effect of Cbl-b-IN-10 on T cell function.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T cells

-

Anti-CD3 and anti-CD28 antibodies

-

Cbl-b-IN-10

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cell proliferation dye (e.g., CFSE)

-

Flow cytometer

Procedure:

-

Isolate PBMCs or CD3+ T cells from healthy donor blood.

-

Label the cells with a proliferation dye like CFSE.

-

Plate the cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation.

-

Treat the cells with various concentrations of Cbl-b-IN-10 or DMSO.

-

Culture the cells for 3-5 days.

-

Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4, CD8, CD25, CD69).

-

Analyze the cells by flow cytometry to measure the dilution of the proliferation dye (indicating cell division) and the expression of activation markers.

In Vivo Syngeneic Mouse Tumor Model

This model is used to evaluate the anti-tumor efficacy of Cbl-b-IN-10 in an immunocompetent setting.

Materials:

-

Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma in C57BL/6 mice)

-

Female C57BL/6 mice (6-8 weeks old)

-

Cbl-b-IN-10 formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Calipers for tumor measurement

Procedure:

-

Inject a suspension of tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, Cbl-b-IN-10).

-

Administer Cbl-b-IN-10 or vehicle control to the mice according to a predetermined schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the mice for signs of toxicity.

-

At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating a Cbl-b inhibitor like Cbl-b-IN-10 and the logical relationship of its effects on the tumor microenvironment.

Conclusion and Future Directions

Cbl-b-IN-10 is a promising Cbl-b inhibitor with the potential to significantly impact the field of cancer immunotherapy. Its ability to potently inhibit a key intracellular immune checkpoint offers a novel approach to reinvigorate the body's own immune system to fight cancer. Further preclinical studies are warranted to fully characterize its effects on the tumor microenvironment and to establish its in vivo efficacy and safety profile. The detailed methodologies provided in this whitepaper serve as a foundation for researchers to build upon and further investigate the therapeutic potential of Cbl-b-IN-10. Future research should focus on in vivo studies in various tumor models, combination therapies with existing immunotherapies, and the identification of predictive biomarkers to guide its clinical development.

References

- 1. WO2022169997A1 - Lactams as cbl-b inhibitors - Google Patents [patents.google.com]

- 2. WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof - Google Patents [patents.google.com]

- 3. Nurix Therapeutics: Cbl-b Inhibitors for Cancer Treatment & Immune Modulation [pharmaceutical-technology.com]

- 4. imtm.cz [imtm.cz]

Cbl-b-IN-10: A Technical Guide to Overcoming Immunotherapy Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of immune checkpoint inhibitors has revolutionized cancer treatment, yet a significant portion of patients either do not respond or develop resistance. The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has been identified as a critical intracellular negative regulator of immune cell activation, making it a compelling target to overcome immunotherapy resistance.[1] This technical guide provides an in-depth overview of Cbl-b-IN-10, a potent inhibitor of Cbl-b, and the broader landscape of Cbl-b inhibition as a therapeutic strategy. We will delve into the mechanism of action, preclinical data, and relevant experimental protocols, offering a comprehensive resource for researchers in immuno-oncology.

Introduction: The Role of Cbl-b in Immune Suppression

Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold for T lymphocytes and other immune cells, including Natural Killer (NK) cells.[2][3] It acts as a crucial gatekeeper, preventing aberrant immune activation and maintaining peripheral tolerance.[4] In the context of the tumor microenvironment (TME), Cbl-b's inhibitory functions are co-opted by cancer cells to suppress anti-tumor immunity.[5]

Cbl-b is a downstream master regulator of both the co-stimulatory CD28 and the co-inhibitory CTLA-4 signaling pathways in T cells.[1] In the absence of a strong co-stimulatory signal via CD28, Cbl-b is activated and ubiquitinates key signaling proteins, leading to the inhibition of T-cell activation, proliferation, and cytokine production.[6][7] This positions Cbl-b as a key intracellular immune checkpoint.

Inhibition of Cbl-b has been shown to lower the activation threshold of T cells, effectively bypassing the need for strong co-stimulation and rendering them more sensitive to tumor antigens.[2] This enhanced activation of both T cells and NK cells can lead to a robust anti-tumor response, even in tumors that are resistant to traditional checkpoint inhibitors like anti-PD-1.[5]

Cbl-b-IN-10 and Other Cbl-b Inhibitors: Quantitative Data

Cbl-b-IN-10 is a potent small molecule inhibitor of Cbl-b. While extensive public data on Cbl-b-IN-10 is limited, its inhibitory activity has been characterized. The following table summarizes the available quantitative data for Cbl-b-IN-10 and other representative Cbl-b inhibitors to provide a comparative landscape.

| Compound | Target | IC50 | Assay Type | Source |

| Cbl-b-IN-10 | Cbl-b | 6.0 nM | Biochemical Assay | [8] |

| c-Cbl | 3.5 nM | Biochemical Assay | [8] | |

| NX-1607 | Cbl-b | Low nanomolar | HTRF Assay | [6] |

| Compound 11 | Cbl-b | 1 µM | Not Specified | [9] |

| Compound 10 | Cbl-b | 12 µM | Not Specified | [9] |

Note: Data for inhibitors other than Cbl-b-IN-10 are provided for context and are representative of the field.

Mechanism of Action of Cbl-b Inhibitors

Cbl-b inhibitors, including Cbl-b-IN-10, function by locking the Cbl-b protein in an inactive conformation. Cbl-b's E3 ligase activity is dependent on a conformational change that is triggered by the phosphorylation of a key tyrosine residue (Y363).[6] Small molecule inhibitors have been shown to bind to a pocket at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR), acting as an "intramolecular glue" that prevents this activating conformational change.[10]

By inhibiting the E3 ligase activity of Cbl-b, these compounds prevent the ubiquitination and subsequent degradation or inactivation of key downstream signaling molecules in immune cells. This leads to a sustained activation signal, even in the presence of suppressive signals within the TME.

Signaling Pathways Affected by Cbl-b Inhibition:

-

T-Cell Receptor (TCR) Signaling: Inhibition of Cbl-b enhances TCR signaling by preventing the ubiquitination of key components like PLCγ1, Vav1, and the p85 subunit of PI3K.[6][11] This leads to increased T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[12]

-

Natural Killer (NK) Cell Activation: Cbl-b inhibition enhances NK cell-mediated cytotoxicity against tumor cells.[3][13] This is achieved by preventing the ubiquitination of activating receptors and downstream signaling molecules.[3]

-

Overcoming PD-1/PD-L1 Resistance: Cbl-b deficiency has been shown to mediate resistance to PD-L1/PD-1 regulation.[5] Targeting Cbl-b can therefore be a strategy to overcome resistance to anti-PD-1/PD-L1 therapies.

Below is a diagram illustrating the Cbl-b signaling pathway and the mechanism of its inhibition.

Caption: Mechanism of Cbl-b inhibition in T-cells.

Experimental Protocols

Detailed experimental protocols for Cbl-b-IN-10 are not publicly available. However, the following are representative protocols for key experiments used to characterize Cbl-b inhibitors, which can be adapted for Cbl-b-IN-10.

In Vitro T-Cell Activation Assay

Objective: To assess the effect of Cbl-b-IN-10 on T-cell activation, proliferation, and cytokine production.

Materials:

-

Primary human or mouse T cells

-

Anti-CD3 and anti-CD28 antibodies

-

Cbl-b-IN-10

-

Cell proliferation dye (e.g., CFSE or eFluor 450)

-

ELISA kits for IL-2 and IFN-γ

-

Flow cytometer

Protocol:

-

Isolate primary T cells from peripheral blood or spleen.

-

Label T cells with a cell proliferation dye according to the manufacturer's instructions.

-

Plate T cells in 96-well plates coated with anti-CD3 antibody (and with or without soluble anti-CD28 antibody to test co-stimulation dependence).

-

Add varying concentrations of Cbl-b-IN-10 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

After incubation, collect the supernatant for cytokine analysis by ELISA.

-

Harvest the cells and analyze T-cell proliferation by flow cytometry based on the dilution of the proliferation dye.

-

Cell surface markers of activation (e.g., CD69, CD25) can also be assessed by flow cytometry.[11]

In Vitro NK Cell Cytotoxicity Assay

Objective: To determine the effect of Cbl-b-IN-10 on the cytotoxic activity of NK cells against tumor cells.

Materials:

-

Primary human or mouse NK cells

-

Tumor target cells (e.g., K562)

-

Cbl-b-IN-10

-

Cytotoxicity assay kit (e.g., based on calcein-AM release or flow cytometry)

Protocol:

-

Isolate NK cells from peripheral blood or spleen.

-

Culture NK cells with or without Cbl-b-IN-10 for a predetermined period (e.g., 24 hours).

-

Label target tumor cells with a fluorescent dye (e.g., Calcein-AM).

-

Co-culture the pre-treated NK cells with the labeled target cells at various effector-to-target (E:T) ratios.

-

Incubate for 4 hours at 37°C.

-

Measure the release of the fluorescent dye from lysed target cells using a fluorescence plate reader or analyze the percentage of lysed target cells by flow cytometry.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of Cbl-b-IN-10 in an immunocompetent mouse model.

Materials:

-

Syngeneic mouse tumor cell line (e.g., CT26, B16-F10)

-

Immunocompetent mice (e.g., BALB/c, C57BL/6)

-

Cbl-b-IN-10 formulated for in vivo administration

-

Optional: Anti-PD-1 antibody for combination studies

Protocol:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, Cbl-b-IN-10, anti-PD-1, Cbl-b-IN-10 + anti-PD-1).

-

Administer Cbl-b-IN-10 and other treatments according to the desired schedule and route of administration (e.g., oral gavage daily).

-

Measure tumor volume regularly with calipers.

-

Monitor mice for signs of toxicity.

-

At the end of the study, tumors and spleens can be harvested for analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune responses by flow cytometry or immunohistochemistry.

Below is a diagram illustrating a general experimental workflow for evaluating a Cbl-b inhibitor.

Caption: Workflow for preclinical Cbl-b inhibitor testing.

Overcoming Immunotherapy Resistance with Cbl-b Inhibitors

A major challenge in cancer immunotherapy is primary or acquired resistance to checkpoint inhibitors. Cbl-b inhibitors offer a promising strategy to overcome this resistance through several mechanisms:

-

Broadening the Immune Response: By activating both T cells and NK cells, Cbl-b inhibitors can engage multiple arms of the immune system to attack the tumor.

-

Rescuing Exhausted T Cells: Chronic antigen exposure in the TME can lead to T-cell exhaustion, a state of dysfunction characterized by high expression of inhibitory receptors like PD-1. Cbl-b inhibition has been shown to reverse T-cell exhaustion and restore their effector functions.[14]

-

Synergy with Existing Immunotherapies: Preclinical studies have demonstrated that the combination of a Cbl-b inhibitor with an anti-PD-1 antibody results in synergistic anti-tumor activity and can lead to complete tumor regression in some models.[12][15]

The following diagram illustrates the logical relationship of how Cbl-b inhibition can overcome immunotherapy resistance.

Caption: How Cbl-b inhibition addresses immunotherapy resistance.

Conclusion and Future Directions

Cbl-b represents a highly promising, "undruggable" target that has now become accessible through innovative drug discovery platforms.[1] Potent and selective inhibitors like Cbl-b-IN-10 have the potential to significantly enhance the efficacy of cancer immunotherapy by unleashing the full potential of the patient's immune system. The ability of these inhibitors to activate both T cells and NK cells, reverse T-cell exhaustion, and synergize with existing checkpoint inhibitors positions them as a valuable next-generation immuno-oncology therapeutic.

Further research is needed to fully elucidate the clinical potential of Cbl-b-IN-10 and other Cbl-b inhibitors. Ongoing and future clinical trials will be crucial in determining their safety, efficacy, and optimal use in combination with other anti-cancer agents. The identification of predictive biomarkers will also be essential to select patients who are most likely to benefit from this novel therapeutic approach. The development of Cbl-b inhibitors represents a significant advancement in the field of immuno-oncology, offering new hope for patients with treatment-resistant cancers.

References

- 1. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. researchgate.net [researchgate.net]

- 4. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. imtm.cz [imtm.cz]

- 10. researchgate.net [researchgate.net]

- 11. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]

- 12. nurixtx.com [nurixtx.com]

- 13. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nurix Therapeutics, Inc. Presents New Translational Data from First-In-Human Clinical Trial of Oral CBL-B Inhibitor | MarketScreener [marketscreener.com]

- 15. aacrjournals.org [aacrjournals.org]

The Cbl-b Signaling Pathway: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in regulating intracellular signaling pathways, particularly in the context of immune cell activation and tolerance. Its function as a negative regulator of T-cell activation has positioned it as a critical checkpoint in the immune response and a highly attractive target for immunotherapies, especially in the field of oncology. This technical guide provides a comprehensive overview of the Cbl-b signaling pathway, its molecular mechanisms, and the experimental methodologies used to investigate its function.

Core Concepts of the Cbl-b Signaling Pathway

Cbl-b is a member of the Cbl family of proteins, which also includes c-Cbl and Cbl-c. These proteins share a conserved domain architecture that dictates their function as both E3 ubiquitin ligases and adaptor proteins.

Domain Architecture and Function

The structure of Cbl-b is central to its function, comprising several key domains:

-

Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain is responsible for recognizing and binding to phosphorylated tyrosine residues on target proteins, thereby conferring substrate specificity.

-

RING Finger (RF) Domain: The "Really Interesting New Gene" finger domain is essential for the E3 ubiquitin ligase activity of Cbl-b. It recruits E2 ubiquitin-conjugating enzymes, facilitating the transfer of ubiquitin to the substrate protein.

-

Proline-Rich Region: This region mediates interactions with proteins containing SH3 domains, allowing Cbl-b to act as a scaffold and bring together different components of a signaling complex.

-

Ubiquitin-Associated (UBA) Domain: Located at the C-terminus, the UBA domain allows Cbl-b to bind to ubiquitin, potentially regulating its own activity or interacting with ubiquitinated proteins.

The Ubiquitination Cascade

Cbl-b functions within the broader ubiquitin-proteasome system. The process of ubiquitination involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase (Cbl-b): Recognizes the specific substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.

This process can result in monoubiquitination or polyubiquitination, leading to various cellular outcomes, including protein degradation by the proteasome, altered protein localization, or modulation of protein activity.

The Cbl-b Signaling Pathway in T-Cell Activation

Cbl-b is a critical gatekeeper of T-cell activation, setting the threshold for a productive immune response. In the absence of co-stimulation, Cbl-b is active and suppresses T-cell receptor (TCR) signaling, leading to a state of anergy (unresponsiveness).

Negative Regulation of TCR Signaling

Upon TCR engagement with an antigen-presenting cell (APC), a cascade of signaling events is initiated. Cbl-b negatively regulates this cascade at multiple key nodes:

-

Syk/ZAP-70: Cbl-b targets the tyrosine kinases Syk and ZAP-70 for ubiquitination and subsequent degradation, dampening the initial signal from the TCR.

-

PI3K/Akt Pathway: Cbl-b ubiquitinates the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), preventing its recruitment to CD28 and subsequent activation of the pro-survival Akt pathway.

-

Vav1: Cbl-b targets the guanine nucleotide exchange factor Vav1, a critical component for cytoskeletal rearrangement and T-cell activation.

-

PLC-γ1: Phospholipase C-gamma 1 (PLC-γ1) is another key substrate of Cbl-b. Its ubiquitination leads to reduced calcium mobilization and NFAT activation.

The Role of Co-stimulation

The requirement for a co-stimulatory signal, primarily through the interaction of CD28 on the T-cell with B7 ligands on the APC, is crucial for overcoming Cbl-b-mediated suppression. CD28 signaling leads to the phosphorylation and subsequent degradation of Cbl-b, thereby lowering the threshold for T-cell activation.

Cbl-b negatively regulates T-cell activation.

Cbl-b in Cancer Immunity and Drug Development

The inhibitory role of Cbl-b on T-cell activation makes it a prime target for cancer immunotherapy. By inhibiting Cbl-b, T-cells can be rendered more sensitive to tumor antigens, overcoming the immunosuppressive tumor microenvironment.[1] Several small molecule inhibitors of Cbl-b are currently in preclinical and clinical development, showing promise in enhancing anti-tumor immunity.[1][2]

Quantitative Data on Cbl-b Interactions

While extensive qualitative data exists on Cbl-b's function, specific quantitative data on binding affinities and enzyme kinetics are less readily available in the public domain. The following tables summarize the available information and highlight areas where further research is needed.

Table 1: Cbl-b Substrate Interactions

| Substrate | Interacting Domain on Cbl-b | Quantitative Data (Kd, Kon, Koff) | Citation |

| Syk | TKB Domain | Limited public data available. | [3] |

| ZAP-70 | TKB Domain | Limited public data available. | [3] |

| p85 (PI3K) | TKB Domain | Limited public data available. | [4] |

| PLC-γ1 | TKB Domain | Limited public data available. | [5] |

| Vav1 | Proline-rich region | Limited public data available. |

Note: The dissociation constants (Kd) for many Cbl-b substrate interactions are not widely reported in the literature, representing a knowledge gap in the field.

Table 2: Impact of Cbl-b Knockout on Protein Expression (Illustrative Example)

| Protein | Change in Expression (Fold Change) | p-value | Cell Type | Citation |

| Phospho-ERK | Increased | <0.05 | Neuroblastoma cells | [1] |

| SHP-2 | Increased | <0.05 | Neuroblastoma cells | [1] |

| CDK16 | Increased | <0.05 | Neuroblastoma cells | [1] |

Note: This table is an illustrative example based on a study in neuroblastoma cells. Comprehensive quantitative proteomics data from Cbl-b knockout immune cells would be highly valuable.

Key Experimental Protocols

Investigating the Cbl-b signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Ubiquitination Assay

This assay directly measures the E3 ligase activity of Cbl-b.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant, purified Cbl-b

-

Recombinant, purified substrate (e.g., Syk)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blot reagents

-

Antibodies: anti-substrate, anti-ubiquitin

Protocol:

-

Set up the reaction mixture in a microcentrifuge tube on ice:

-

Ubiquitination buffer

-

E1 enzyme (e.g., 50 nM)

-

E2 enzyme (e.g., 200 nM)

-

Ubiquitin (e.g., 10 µM)

-

Substrate (e.g., 1 µM)

-

Recombinant Cbl-b (e.g., 100 nM)

-

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using an antibody against the substrate to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.

In vitro ubiquitination assay workflow.

Immunoprecipitation of Cbl-b

This technique is used to isolate Cbl-b and its interacting partners from cell lysates.

Materials:

-

Cells expressing Cbl-b

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Cbl-b antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer without detergents)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

Protocol:

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-Cbl-b antibody for 1-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling.

-

Analyze the eluate by Western blot for Cbl-b and co-immunoprecipitated proteins.

CRISPR/Cas9-Mediated Knockout of Cbl-b

This powerful gene-editing technique allows for the functional study of Cbl-b by ablating its expression.

Workflow:

-

gRNA Design and Synthesis: Design and synthesize guide RNAs (gRNAs) targeting a critical exon of the CBLB gene.

-

Delivery of CRISPR Components: Deliver the Cas9 nuclease and the gRNA into the target cells (e.g., primary T-cells) via electroporation, lentiviral transduction, or ribonucleoprotein (RNP) complex delivery.

-

Clonal Selection and Expansion (for cell lines): Select and expand single-cell clones.

-

Verification of Knockout:

-

Genomic DNA: Sequence the target locus to confirm the presence of insertions or deletions (indels).

-

Protein Expression: Perform a Western blot to confirm the absence of the Cbl-b protein.

-

-

Functional Assays: Perform functional assays, such as T-cell activation assays, to assess the phenotypic consequences of Cbl-b knockout.

CRISPR/Cas9 knockout workflow for Cbl-b.

Conclusion

The Cbl-b signaling pathway is a complex and tightly regulated network that is fundamental to the control of immune responses. Its role as a negative regulator of T-cell activation has made it a focal point for the development of novel immunotherapies. A thorough understanding of its molecular mechanisms, coupled with robust experimental methodologies, is essential for researchers, scientists, and drug development professionals seeking to modulate this critical pathway for therapeutic benefit. Further research, particularly in generating quantitative data on Cbl-b's interactions and downstream effects, will be crucial for advancing our understanding and anipulation of this key immune checkpoint.

References

- 1. Proteomic investigation of Cbl and Cbl-b in neuroblastoma cell differentiation highlights roles for SHP-2 and CDK16 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cbl-b-IN-10 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbl-b (Casitas B-lineage lymphoma-b) is a crucial E3 ubiquitin ligase that functions as a negative regulator of the immune system.[1] It plays a significant role in establishing the activation threshold for T cells and natural killer (NK) cells, thereby preventing excessive immune responses and maintaining tolerance.[1][2] By ubiquitinating key signaling proteins in immune cells, Cbl-b marks them for degradation, effectively dampening the immune response.[1][3] Inhibition of Cbl-b is a promising therapeutic strategy in immuno-oncology to enhance the body's anti-tumor immunity.[1][2]

Cbl-b-IN-10 is a potent, small-molecule inhibitor of Cbl-b and the closely related c-Cbl.[2][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of Cbl-b-IN-10 and similar compounds. The protocols cover biochemical assays to determine the direct inhibitory effect on Cbl-b's ubiquitination activity, as well as cell-based assays to assess the downstream consequences of Cbl-b inhibition in immune cells.

Data Presentation

Table 1: In Vitro Activity of Cbl-b-IN-10

| Assay Type | Target | IC50 | Reference |

| Biochemical Inhibition Assay | Cbl-b | 6.0 nM | [2][4] |

| Biochemical Inhibition Assay | c-Cbl | 3.5 nM | [2][4] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.

Caption: General workflow for in vitro characterization of Cbl-b-IN-10.

Experimental Protocols

Cbl-b In Vitro Auto-Ubiquitination Assay (TR-FRET)

This protocol is adapted from commercially available kits and is designed to measure the auto-ubiquitination activity of Cbl-b in a high-throughput format.[5][6]

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D1/UbcH5a)

-

Recombinant human GST-tagged Cbl-b

-

Biotinylated ubiquitin

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Cbl-b-IN-10

-

DMSO (vehicle control)

-

TR-FRET detection reagents (e.g., Terbium-labeled anti-GST antibody and Streptavidin-acceptor)

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare Reagents:

-

Prepare a 2X ubiquitination master mix containing E1, E2, biotinylated ubiquitin, and ATP in assay buffer. The final concentrations should be optimized, but typical starting points are 50 nM E1, 200 nM E2, 500 nM biotin-ubiquitin, and 1 mM ATP.

-

Prepare a 4X solution of recombinant GST-Cbl-b in assay buffer (e.g., 40 nM).

-

Prepare a 4X serial dilution of Cbl-b-IN-10 in DMSO, and then dilute into assay buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the 4X Cbl-b-IN-10 dilution or vehicle control to the wells of a 384-well plate.

-

Add 5 µL of the 4X GST-Cbl-b solution to each well.

-

Initiate the reaction by adding 10 µL of the 2X ubiquitination master mix to each well.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 1-2 hours.

-

-

Detection:

-

Prepare the TR-FRET detection reagents according to the manufacturer's instructions.

-

Add the detection reagents to each well.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the TR-FRET ratio and determine the IC50 value for Cbl-b-IN-10 by fitting the data to a four-parameter logistic curve.

-

T-Cell Activation and Cytokine Release Assay

This protocol assesses the effect of Cbl-b-IN-10 on the activation of primary human T-cells by measuring the secretion of key cytokines like IL-2 and IFN-γ.[7][8]

Materials:

-

Primary human T-cells (e.g., isolated from peripheral blood mononuclear cells - PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

Cbl-b-IN-10

-

DMSO

-

96-well cell culture plates

-

ELISA kits for human IL-2 and IFN-γ

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with sterile PBS before use.

-

-

Cell Plating and Treatment:

-

Resuspend primary human T-cells in complete RPMI-1640 medium.

-

Add the T-cells to the anti-CD3 coated plate at a density of 1 x 10^5 cells/well.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

Add serial dilutions of Cbl-b-IN-10 or DMSO vehicle control to the wells.

-

-

Incubation:

-